molecular formula C23H17IN2O2 B11520008 2-(2,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole

2-(2,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole

Cat. No.: B11520008
M. Wt: 480.3 g/mol
InChI Key: QPQUSCMPZKRNRD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a phenanthroimidazole core, which is further substituted with a 2,4-dimethoxyphenyl group and an iodine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenanthroimidazole Core: The phenanthroimidazole core can be synthesized through a cyclization reaction involving a phenanthrene derivative and an appropriate amine.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the substitution of the phenanthroimidazole core with a 2,4-dimethoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to fluoresce under certain conditions makes it useful in imaging studies.

    Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

2-(2,4-Dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole can be compared with other similar compounds, such as:

    2-(2,4-Dimethoxyphenyl)imidazole: This compound lacks the phenanthroimidazole core and iodine substitution, making it less complex and potentially less versatile in its applications.

    5-Iodo-1H-phenanthro[9,10-d]imidazole: This compound lacks the 2,4-dimethoxyphenyl group, which may reduce its ability to participate in certain chemical reactions or interact with specific biological targets.

    2-(2,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole:

The uniqueness of this compound lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C23H17IN2O2

Molecular Weight

480.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C23H17IN2O2/c1-27-14-8-10-18(20(12-14)28-2)23-25-21-17-6-4-3-5-15(17)16-9-7-13(24)11-19(16)22(21)26-23/h3-12H,1-2H3,(H,25,26)

InChI Key

QPQUSCMPZKRNRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=C3C=C(C=C5)I)OC

Origin of Product

United States

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